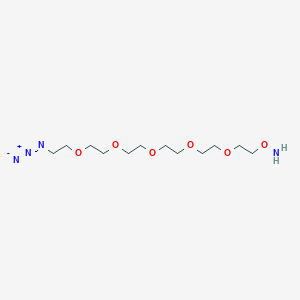

アミノオキシ-PEG5-アジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

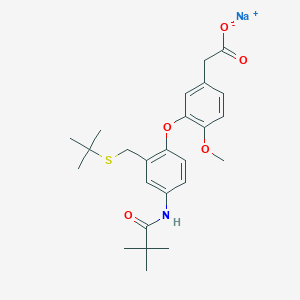

Aminooxy-PEG5-azide is a biolabeling reagent that comprises an aminooxy group and an azide group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation by reacting with an aldehyde moiety to form an oxime bond .

Synthesis Analysis

The aminooxy group in Aminooxy-PEG5-azide reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis

The molecular formula of Aminooxy-PEG5-azide is C12H26N4O6 . It has a molecular weight of 322.4 g/mol .Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG5-azide can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical and Chemical Properties Analysis

Aminooxy-PEG5-azide has a molecular weight of 322.4 g/mol . Its molecular formula is C12H26N4O6 .科学的研究の応用

生体結合

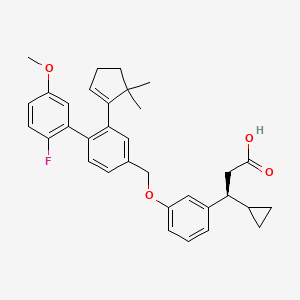

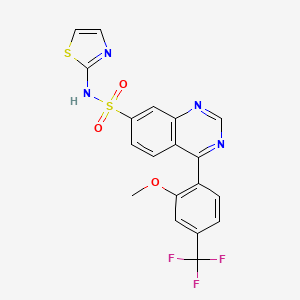

アミノオキシ-PEG5-アジドのアミノオキシ基は、生体結合に使用することができます {svg_1}. アルデヒド部分と反応してオキシム結合を形成します {svg_2}. 還元剤を使用すると、ヒドロキシルアミン結合を形成します {svg_3}.

クリックケミストリー

アミノオキシ-PEG5-アジドのアジド基は、アルキン、BCN、DBCOとクリックケミストリーを介して反応して、安定なトリアゾール結合を生成します {svg_4}. これは、安定で特異的な結合を必要とするさまざまな生体結合技術において有用です。

溶解性の向上

アミノオキシ-PEG5-アジドの親水性PEGスペーサーは、水性媒体における溶解性を向上させます {svg_5}. これは、溶解性が制限要因となる可能性のある生物学的用途において特に有用です。

生体標識

アミノオキシ-PEG5-アジドは、生体標識試薬として使用できます {svg_6}. アミノオキシ基とアジド基の両方が存在するため、さまざまな標識技術に使用できます。

作用機序

Target of Action

Aminooxy-PEG5-azide is a biolabeling reagent . It primarily targets molecules with an aldehyde moiety, reacting with them to form an oxime bond .

Mode of Action

The compound comprises an aminooxy group and an azide group . The aminooxy group reacts with an aldehyde moiety to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. The formation of an oxime bond or a hydroxylamine linkage can alter the function of the target molecule . The azide group’s reaction with alkyne, BCN, DBCO via Click Chemistry can also lead to changes in the target molecule’s function .

Pharmacokinetics

The hydrophilic PEG spacer in Aminooxy-PEG5-azide increases its solubility in aqueous media . This property can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The molecular and cellular effects of Aminooxy-PEG5-azide’s action depend on the specific target molecule and the biochemical pathway involved. The formation of an oxime bond or a hydroxylamine linkage can alter the target molecule’s function . The reaction of the azide group with alkyne, BCN, DBCO can also lead to changes in the target molecule’s function .

Action Environment

Environmental factors can influence Aminooxy-PEG5-azide’s action, efficacy, and stability. For instance, the compound’s reactivity and sensitivity suggest that it cannot be stored for long term and immediate use (within 1 week) is highly recommended . Furthermore, the compound’s solubility in aqueous media suggests that it may be more effective in such environments .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

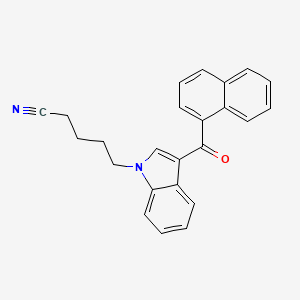

Aminooxy-PEG5-azide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

, which are designed to degrade specific proteins within cells. This suggests that Aminooxy-PEG5-azide may influence cell function by participating in the degradation of target proteins.

Molecular Mechanism

The molecular mechanism of Aminooxy-PEG5-azide involves its participation in click chemistry reactions . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Temporal Effects in Laboratory Settings

They cannot be stored for long term and immediate use (within 1 week) is highly recommended .

特性

IUPAC Name |

O-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6/c13-16-15-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-14/h1-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMRTDAQRAJMRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCON)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)